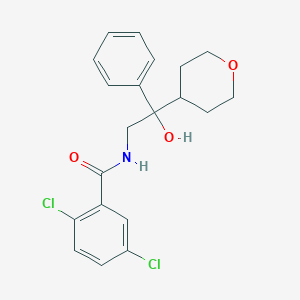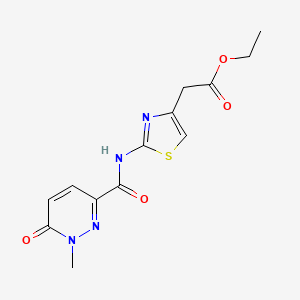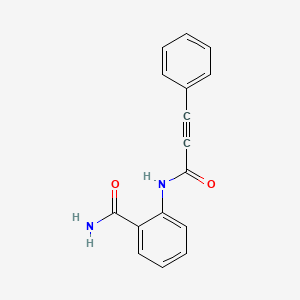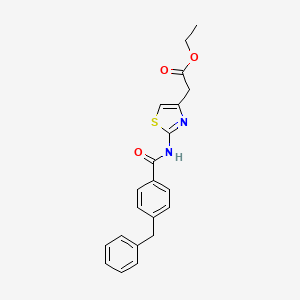
2,5-dichloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide, also known as DPN, is a compound that has been widely used in scientific research. It is a selective agonist for estrogen receptor beta (ERβ), which is a member of the nuclear receptor superfamily. DPN has been shown to have potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease.
Applications De Recherche Scientifique
Anticancer Activity
This compound has been explored for its potential in cancer treatment. The structure of benzamide derivatives has been associated with anticancer properties, particularly due to their ability to act as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the suppression of tumor growth and induction of tumor cell death .
Neuroprotective Agent
Benzamide derivatives have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by modulating pathways involved in neuronal survival and death. This application is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s, where oxidative stress and apoptosis play significant roles in disease progression .
Antimicrobial and Antifungal Properties
The compound’s structural similarity to known antimicrobial and antifungal agents suggests it could be effective in combating infections. Research on thiazole and benzamide rings indicates potential activity against a broad spectrum of bacteria and fungi, which could lead to the development of new antibiotics and antifungals .
Anti-inflammatory Activity
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Benzamide derivatives can modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs that could treat conditions like arthritis and inflammatory bowel disease .
Analgesic Properties
Pain management is a critical area of medicine, and benzamide derivatives have been studied for their analgesic properties. By targeting specific pain pathways, these compounds could provide relief from acute and chronic pain without the side effects associated with opioids .
Antioxidant Effects
Oxidative stress is implicated in various diseases, including cardiovascular diseases and cancer. Benzamide derivatives have been investigated for their antioxidant properties, which could neutralize free radicals and reduce oxidative damage in cells .
Propriétés
IUPAC Name |
2,5-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c21-16-6-7-18(22)17(12-16)19(24)23-13-20(25,14-4-2-1-3-5-14)15-8-10-26-11-9-15/h1-7,12,15,25H,8-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHNYNBAULJKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)
![N-[(Z)-(4-phenoxyphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2876482.png)
![3-(6-Chloropyridine-2-carbonyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2876486.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)
![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)
![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)